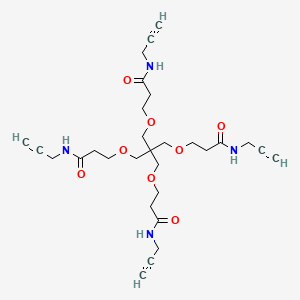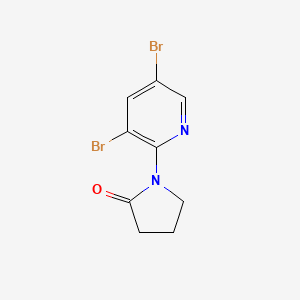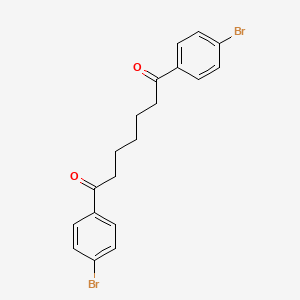
1,7-Bis(4-bromophenyl)-1,7-heptanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Bis(4-bromophenyl)-1,7-heptanedione is an organic compound characterized by the presence of two bromophenyl groups attached to a heptanedione backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Bis(4-bromophenyl)-1,7-heptanedione typically involves the reaction of 4-bromobenzaldehyde with heptane-1,7-dione under specific conditions. One common method involves dissolving 1,7-bis(4-bromophenyl)heptane-1,7-dione in trifluoroacetic acid, followed by the addition of triethylsilane dropwise with rapid stirring in an ice-water bath. The reaction is then stirred at ambient temperature for 48 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Bis(4-bromophenyl)-1,7-heptanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,7-Bis(4-bromophenyl)-1,7-heptanedione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1,7-Bis(4-bromophenyl)-1,7-heptanedione involves its interaction with molecular targets through its bromophenyl groups and ketone functionalities. These interactions can lead to various biological effects, such as antioxidant activity, by scavenging free radicals and inhibiting oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,7-Bis(4-hydroxyphenyl)-1,7-heptanedione: Similar structure but with hydroxyl groups instead of bromine atoms.
1,7-Bis(4-methoxyphenyl)-1,7-heptanedione: Contains methoxy groups instead of bromine atoms.
Uniqueness
The bromine atoms make it more reactive in substitution reactions and can also enhance its biological activity compared to similar compounds with different substituents .
Eigenschaften
Molekularformel |
C19H18Br2O2 |
|---|---|
Molekulargewicht |
438.2 g/mol |
IUPAC-Name |
1,7-bis(4-bromophenyl)heptane-1,7-dione |
InChI |
InChI=1S/C19H18Br2O2/c20-16-10-6-14(7-11-16)18(22)4-2-1-3-5-19(23)15-8-12-17(21)13-9-15/h6-13H,1-5H2 |
InChI-Schlüssel |
GXLQICGAZPPGJN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CCCCCC(=O)C2=CC=C(C=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


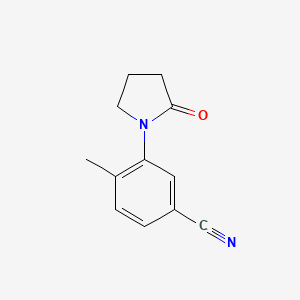

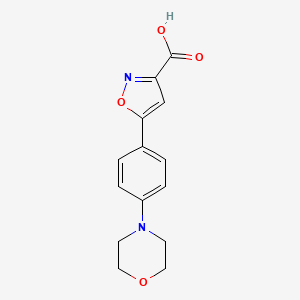
![[1-(2-benzyl-3-methoxy-5-oxo-2H-pyrrol-1-yl)-3-methyl-1-oxobutan-2-yl] 1-[1-[2-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylate](/img/structure/B13712121.png)
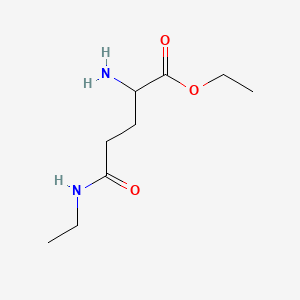
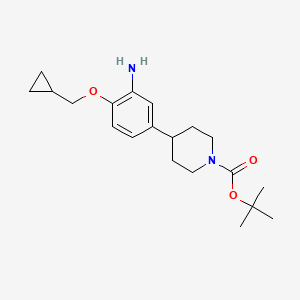
![6-[Bis(Boc)amino]-5-bromo-[1,2,4]triazolo[1,5-a]pyrazin-8-ol](/img/structure/B13712137.png)
![anthracen-9-ylmethyl 2-hydroxy-3-[11-hydroxy-2-[4-[4-hydroxy-2-[1-hydroxy-3-(3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl)butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-methylpropanoate](/img/structure/B13712139.png)
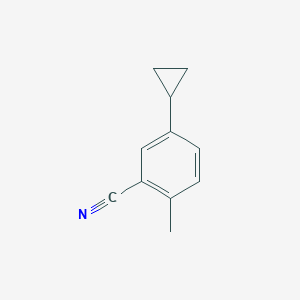
![1-[(6-Bromo-3-pyridyl)methyl]-N,N-dimethyl-4-piperidinamine](/img/structure/B13712153.png)
![Methyl 2-[3-sulfanyl-2-(trifluoroacetamido)propanamido]acetate](/img/structure/B13712159.png)
